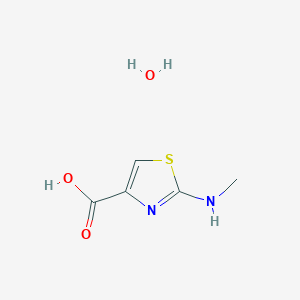

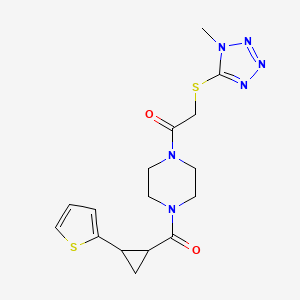

![molecular formula C12H10N4S B2763755 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 247571-59-1](/img/structure/B2763755.png)

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Übersicht

Beschreibung

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes an indole ring fused with a triazine ring and an allyl group attached to the nitrogen atom

Wirkmechanismus

Target of Action

The primary target of 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . Rapidly proliferating cancer cells have a higher iron requirement than normal cells .

Mode of Action

The addition of Fe2+ abolishes the cytotoxicity of the compound . This selective binding to ferrous ions is a key aspect of its mode of action.

Biochemical Pathways

The compound’s interaction with iron ions affects various biochemical pathways. By binding to ferrous ions, the compound can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation . This iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .

Result of Action

The compound displays strong antiproliferative activity in vitro against various cancer cells . It arrests the cell cycle at the G1 phase and induces significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of ferrous ions in the environment can abolish the cytotoxicity of the compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through nucleophilic substitution, where the thiol group attacks the allyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the allyl group, leading to the formation of saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Saturated derivatives of the allyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

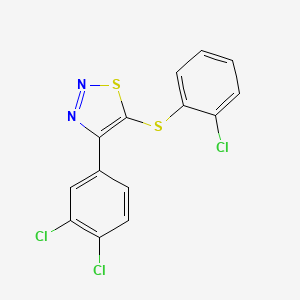

5-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar structure but with a methyl group instead of an allyl group.

3-Allylthio-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but lacks the thiol group at the 3-position.

Uniqueness

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of both an allyl group and a thiol group, which confer distinct chemical reactivity and biological activity.

Eigenschaften

IUPAC Name |

5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-2-7-16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h2-6H,1,7H2,(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVCOZLCUCPOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C3=NNC(=S)N=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401333672 | |

| Record name | 5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645143 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

247571-59-1 | |

| Record name | 5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

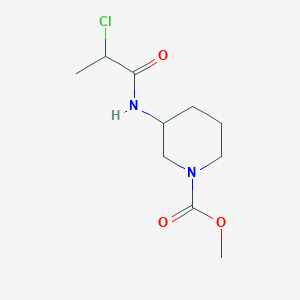

![3-amino-N-(3-bromophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2763672.png)

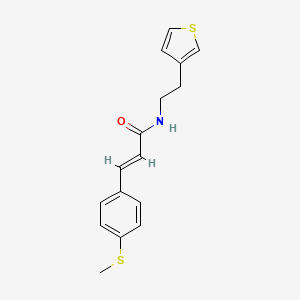

![N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide](/img/structure/B2763678.png)

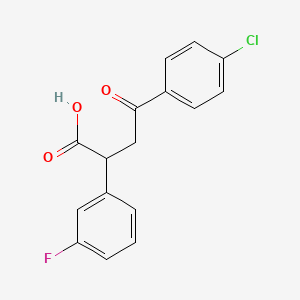

![2-Chloro-1-[3-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]ethanone](/img/structure/B2763679.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2763680.png)

![N-(2,5-dimethylphenyl)-11-oxo-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide](/img/structure/B2763681.png)

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763684.png)

![Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate](/img/structure/B2763685.png)

![1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763687.png)